

Spectroscopic Analysis of 5-(Benzyloxy)pyrimidine-2-carbonitrile: A Technical Guide

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Compound of Interest

Compound Name: 5-(Benzyloxy)pyrimidine-2-carbonitrile

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This technical guide provides a comprehensive overview of the spectroscopic analysis of **5-(Benzyloxy)pyrimidine-2-carbonitrile**, a key heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a detailed examination of its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

While specific experimental spectra for **5-(Benzyloxy)pyrimidine-2-carbonitrile** are not widely available in public databases, this guide outlines the expected spectroscopic characteristics based on its chemical structure. Furthermore, it provides detailed experimental protocols for obtaining and analyzing this data, alongside visualizations of the molecule and analytical workflows.

Compound Overview

Compound Name: **5-(Benzyloxy)pyrimidine-2-carbonitrile** CAS Number: 166672-22-6[1][2][3] Molecular Formula: C₁₂H₉N₃O[1][2][3] Molecular Weight: 211.22 g/mol [3] Chemical Structure:

Figure 1: Chemical structure of **5-(Benzyloxy)pyrimidine-2-carbonitrile**.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **5-(Benzyloxy)pyrimidine-2-carbonitrile** based on established principles of organic spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~8.6	s	2H	H-4, H-6 (Pyrimidine)
~7.5 - 7.3	m	5H	Phenyl-H

| ~5.2 | s | 2H | O-CH₂-Ph |

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)	Assignment
~158	C-4, C-6 (Pyrimidine)
~150	C-5 (Pyrimidine)
~135	C-ipso (Phenyl)
~129	C-ortho, C-meta (Phenyl)
~128	C-para (Phenyl)
~115	C≡N
~95	C-2 (Pyrimidine)

| ~72 | O-CH₂-Ph |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	C-H stretch (Aromatic)
~2900-2800	Medium	C-H stretch (Aliphatic)
~2230	Strong	C≡N stretch (Nitrile)
~1600, ~1480	Medium-Strong	C=C and C=N stretch (Pyrimidine & Phenyl)
~1250	Strong	C-O stretch (Aryl ether)
~1100	Strong	C-O stretch (Alkyl ether)

| ~750-700 | Strong | C-H bend (Aromatic) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Ion
211	[M] ⁺ (Molecular Ion)
182	[M - HCN] ⁺
108	[C ₇ H ₈ O] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion)

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in **5-(Benzyloxy)pyrimidine-2-carbonitrile**.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - A larger number of scans will be required due to the lower natural abundance of ¹³C.
- Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **5-(Benzyloxy)pyrimidine-2-carbonitrile**.

Methodology (Thin Solid Film Method):

- Sample Preparation:
 - Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent like dichloromethane or acetone.
 - Apply a drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
 - Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the clean, empty sample compartment.
 - Place the salt plate with the sample film in the spectrometer's sample holder.
 - Acquire the sample spectrum over the desired range (typically 4000-400 cm^{-1}).
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **5-(Benzyloxy)pyrimidine-2-carbonitrile**.

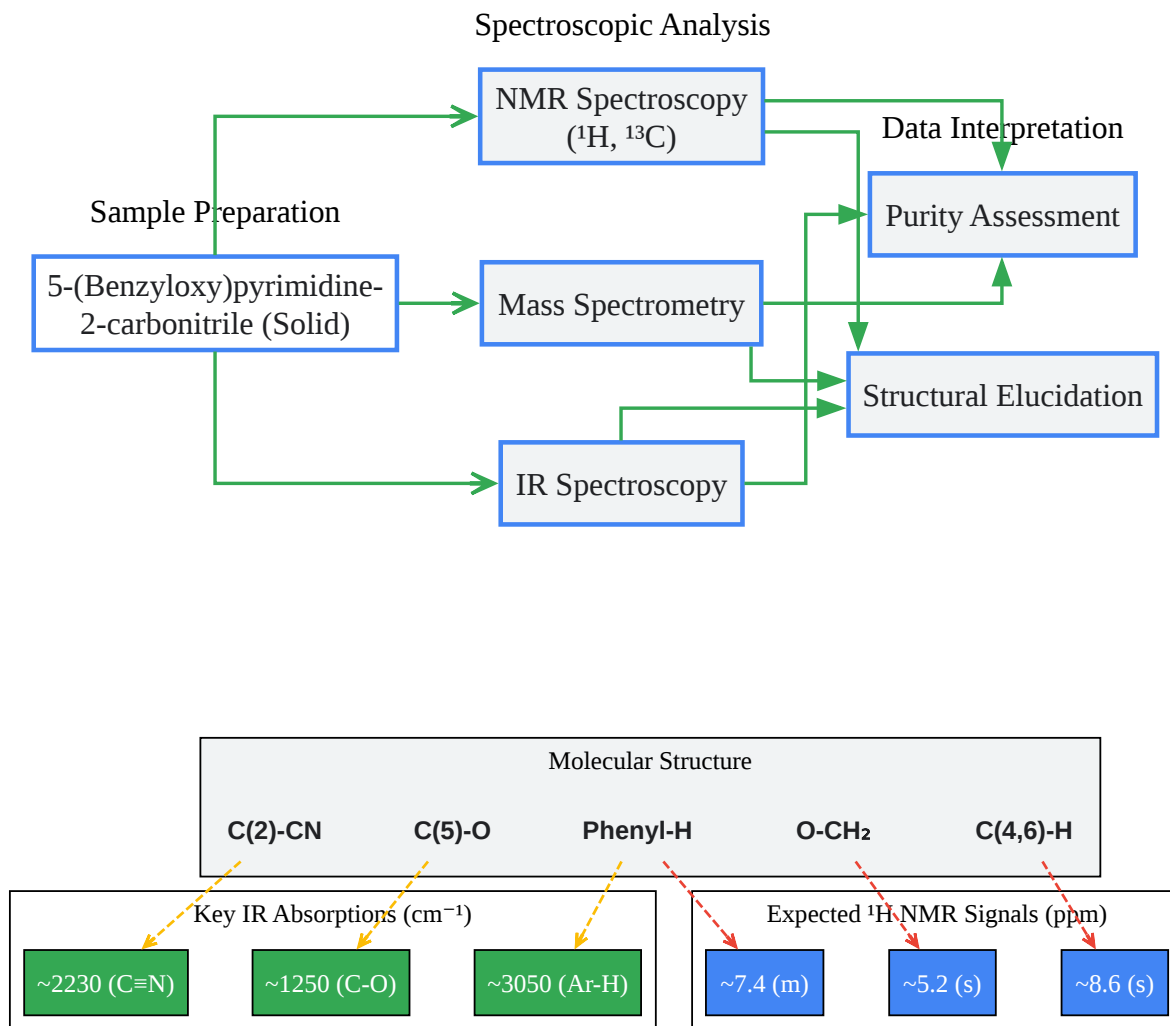
Methodology (Electron Ionization - Mass Spectrometry):

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
- Ionization: Utilize Electron Ionization (EI) as the ionization source. In EI, high-energy electrons (typically 70 eV) bombard the sample molecules, causing ionization and fragmentation.

- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** A detector records the abundance of each ion at a specific m/z value.
- **Data Analysis:** The resulting mass spectrum is a plot of relative ion abundance versus m/z . The peak with the highest m/z often corresponds to the molecular ion $[M]^+$, confirming the molecular weight. Other peaks represent fragment ions, providing structural information.

Visualizations

The following diagrams illustrate the experimental workflow and key structural relationships.



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